tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate
Overview
Description
tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate: is a chemical compound with the molecular formula C17H15Br2NO2 and a molecular weight of 425.11 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound, and is characterized by the presence of tert-butyl and dibromo substituents on the carbazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,6-dibromocarbazole with tert-butyl chloroformate in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: While specific industrial production methods for tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the carbazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbazole core can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives, while coupling reactions can produce extended π-conjugated systems.
Scientific Research Applications
Chemistry: tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials with specific electronic properties. Its derivatives are employed in the manufacture of semiconductors and other electronic components .
Mechanism of Action
The mechanism of action of tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate is primarily related to its electronic properties. The presence of bromine atoms and the tert-butyl ester group can influence the compound’s reactivity and interaction with other molecules. In organic electronics, it acts as a hole-transporting material, facilitating the movement of positive charges within devices such as OLEDs .
Comparison with Similar Compounds
3,6-Di-tert-butylcarbazole: This compound is similar in structure but lacks the bromine atoms.
3,6-Dibromo-9H-carbazole: This compound lacks the tert-butyl ester group and is used as an intermediate in various chemical syntheses.
Uniqueness: tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate is unique due to the combination of bromine atoms and the tert-butyl ester group on the carbazole ring. This combination imparts specific electronic properties that make it valuable in the synthesis of advanced materials for electronic applications.
Properties
IUPAC Name |
tert-butyl 3,6-dibromocarbazole-9-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2NO2/c1-17(2,3)22-16(21)20-14-6-4-10(18)8-12(14)13-9-11(19)5-7-15(13)20/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBIXXSWYGVWSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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